Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

c-Met kinase Kinase inhibition Anticancer

This specific ethyl ester (CAS 723286-67-7) is a critical building block for c-Met/VEGFR-2 dual inhibitors (c-Met IC₅₀ ~26 nM), PARP1 inhibitors (IC₅₀ < 4.1 nM), and antimalarial leads. Its XLogP3 0.7 and TPSA 69.4 Ų confer optimal solubility and permeability for derivatization. The 3‑COOEt handle enables rapid SAR via nucleophilic amination and hydrolysis to the acid for PROTAC conjugation. Substitution with free acid or other analogs compromises documented synthetic routes and introduces unacceptable variability. Procure the authentic ester to preserve SAR fidelity.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 723286-67-7
Cat. No. B1388519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
CAS723286-67-7
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2N1C=CN=C2
InChIInChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h3-5H,2H2,1H3
InChIKeyAIXPIVVNGMBMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 723286-67-7): A Versatile Heterocyclic Scaffold for Medicinal Chemistry


Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 723286-67-7) is a heterocyclic building block comprising a fused [1,2,4]triazolo[4,3-a]pyrazine core bearing an ethyl ester moiety at the 3-position . This scaffold belongs to a class of nitrogen-rich fused heterocycles that has attracted significant research attention for its potential in kinase inhibition, particularly against c-Met, VEGFR-2, and PARP1, as well as for antimalarial applications [1][2]. The compound serves primarily as a synthetic intermediate in the construction of more complex, biologically active derivatives, rather than as an end-use pharmaceutical agent itself.

Procurement Risks of Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Substitution with Close Analogs


Despite the shared [1,2,4]triazolo[4,3-a]pyrazine core among many compounds, generic substitution with close analogs—such as the corresponding carboxylic acid (CAS 1245644-97-6), tetrahydro derivatives (e.g., CAS 723286-68-8), or 3-substituted variants (e.g., CAS 486460-21-3)—is not scientifically justified without comparative data. The ethyl ester functionality at the 3-position confers specific physicochemical properties (e.g., calculated XLogP3 of 0.7 and topological polar surface area of 69.4 Ų) that directly influence solubility, membrane permeability, and synthetic tractability in downstream derivatization [1]. Furthermore, published structure-activity relationship (SAR) studies on this scaffold demonstrate that modifications at the 3-position—even subtle ones—can profoundly alter kinase inhibitory profiles, antiproliferative potency, and selectivity, with IC₅₀ values shifting by orders of magnitude across derivatives [2][3]. Therefore, substituting this specific ester for a free acid, amide, or hydrogen-bearing analog would require full re-optimization of any established synthetic route or biological assay, introducing unacceptable variability in research or development workflows.

Quantitative Differentiation of Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Against Comparable Scaffolds


Kinase Inhibition Potency Benchmarking: Triazolo[4,3-a]pyrazine vs. Triazolopyridazine and Triazolopyridine Cores

While no direct biological data exists for the unsubstituted ethyl ester itself, the [1,2,4]triazolo[4,3-a]pyrazine scaffold serves as a privileged core for potent kinase inhibition. Head-to-head SAR studies across different triazolo-fused heterocycles reveal that the pyrazine-based core (as in the target compound) yields distinct potency profiles compared to pyridazine or pyridine analogs. For instance, the optimized triazolopyrazine derivative 17l demonstrated a c-Met IC₅₀ of 26.00 nM, whereas benchmark triazolopyridazine and triazolopyridine c-Met inhibitors in the same study exhibited IC₅₀ values ranging from 48 nM to >1,000 nM depending on substitution [1][2]. The pyrazine core's electronic distribution, influenced by the two nitrogen atoms, creates a unique hydrogen-bonding network at the kinase ATP-binding site that is not fully recapitulated by other heteroaromatic cores.

c-Met kinase Kinase inhibition Anticancer Triazolopyrazine

Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid for Downstream Functionalization

The ethyl ester moiety in Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate confers distinct physicochemical properties compared to the corresponding free carboxylic acid ([1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid, CAS 1245644-97-6). The ester exhibits a calculated XLogP3 of 0.7 and a topological polar surface area (TPSA) of 69.4 Ų, compared to XLogP3 = 0 and TPSA = 85.3 Ų for the carboxylic acid analog [1]. This 0.7-unit increase in lipophilicity (ΔXLogP3 = +0.7) enhances organic solvent solubility and membrane permeability, making the ester more suitable for reactions requiring anhydrous conditions or for cell-based assays where passive diffusion is critical . Additionally, the ester serves as a protected form of the carboxylic acid, enabling selective deprotection at a later synthetic stage, whereas the free acid would require additional protection/deprotection steps in multi-step syntheses.

Synthetic intermediate Ester hydrolysis Medicinal chemistry Scaffold derivatization

Synthetic Versatility: Triazolo[4,3-a]pyrazine-3-carboxylate as a Diversifiable Intermediate

The 3-carboxylate position of the triazolopyrazine core has been demonstrated as a critical site for derivatization, enabling the generation of libraries with diverse biological activities. In a published study, the 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine scaffold (derived from the 3-carboxylate precursor) underwent amination with 14 primary amines, yielding products in 18–87% yields with ≥95% purity after chromatography [1]. The resulting tertiary alkylamine derivatives exhibited antimalarial IC₅₀ values ranging from 9.90 to 23.30 µM against P. falciparum 3D7, with no toxicity at 80 µM against HEK293 cells [1]. This demonstrates that the 3-carboxylate moiety is a versatile handle for introducing diverse substituents that modulate biological activity. In contrast, analogs lacking this functionalizable position (e.g., unsubstituted [1,2,4]triazolo[4,3-a]pyrazine, CAS 274-91-5) offer no direct route for diversification at the 3-position without additional synthetic steps.

Late-stage functionalization Amidation Heterocyclic chemistry Building block

Optimal Research Applications for Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 723286-67-7)


c-Met and VEGFR-2 Dual Kinase Inhibitor Development

This compound is ideally suited as a starting material for the synthesis of dual c-Met/VEGFR-2 inhibitors targeting anticancer applications. Published SAR studies have established the [1,2,4]triazolo[4,3-a]pyrazine scaffold as a privileged core for this indication, with optimized derivatives achieving c-Met IC₅₀ values as low as 26.00 nM and VEGFR-2 IC₅₀ of 2.6 µM, along with antiproliferative activity against A549, MCF-7, and HeLa cell lines (IC₅₀ = 0.98–1.28 µM) [1]. The ethyl ester serves as a key intermediate for introducing substituents at the 3-position that modulate kinase selectivity and cellular potency. Researchers should prioritize this specific ester over the free acid or other 3-substituted analogs to maintain the synthetic efficiency and physicochemical properties documented in the published SAR series.

Antimalarial Lead Optimization via Late-Stage Functionalization

The 3-carboxylate position of this compound provides an ideal handle for late-stage diversification in antimalarial drug discovery. Published work from the Open Source Malaria project has validated the triazolopyrazine scaffold for both in vitro and in vivo antimalarial activity [2]. Amination of the 3-position with tertiary alkylamines has yielded derivatives with IC₅₀ values of 9.90–23.30 µM against P. falciparum 3D7, with favorable selectivity over HEK293 cells (no toxicity at 80 µM) [2]. The ethyl ester facilitates efficient nucleophilic substitution, enabling rapid library generation for SAR exploration. Researchers engaged in antimalarial lead optimization should select this specific building block to capitalize on the established synthetic methodology and the scaffold's validated antimalarial potential.

PARP1 Inhibitor Scaffold Construction for Overcoming Acquired Resistance

This compound serves as a foundational building block for constructing PARP1 inhibitors with the potential to overcome acquired resistance in HR-deficient cancers. Recent studies have identified [1,2,4]triazolo[4,3-a]pyrazine derivatives as a novel class of potent PARP1 inhibitors, with lead compounds achieving IC₅₀ values below 4.1 nM against PARP1 and antiproliferative effects in the sub-nanomolar range against resistant Capan-1 cells (IC₅₀ < 0.3 nM) [3]. The 3-carboxylate moiety is a critical synthetic entry point for introducing diverse aryl and heteroaryl substituents that confer PARP1 selectivity and resistance-overcoming properties. For medicinal chemistry teams targeting PARP1 inhibition in BRCA-mutant cancers, procurement of this specific ester—rather than the free acid or alternative esters—ensures compatibility with the published synthetic routes and preserves the opportunity to access the full SAR landscape of this promising series.

Synthetic Intermediate for Triazolopyrazine-Based PROTACs and Degraders

The 3-carboxylate ethyl ester provides an ideal conjugation handle for the synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders. The ester can be readily hydrolyzed to the carboxylic acid and subsequently coupled to E3 ligase ligands (e.g., VHL or CRBN binders) via amide bond formation, enabling the construction of degraders that recruit the target protein (e.g., c-Met, PARP1, or antimalarial targets) to the ubiquitin-proteasome system [1]. This synthetic versatility, combined with the scaffold's established kinase-binding properties (c-Met IC₅₀ = 26 nM for optimized derivatives) [1], positions the compound as a strategic building block for targeted protein degradation campaigns. Procurement of the ethyl ester rather than bulkier esters ensures efficient hydrolysis and minimizes steric hindrance in subsequent conjugation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.